molecular formula C14H22ClN3O B12757754 1-Piperidinepropionanilide, 4'-amino-, hydrochloride CAS No. 110393-32-3

1-Piperidinepropionanilide, 4'-amino-, hydrochloride

Cat. No.: B12757754
CAS No.: 110393-32-3
M. Wt: 283.80 g/mol
InChI Key: IPGNNFYIRDEDNF-UHFFFAOYSA-N
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Description

1-Piperidinepropionanilide, 4’-amino-, hydrochloride is a chemical compound with the molecular formula C14H22ClN3O. It is a derivative of aniline and piperidine, characterized by the presence of an amino group at the para position of the aniline ring and a piperidine ring attached to a propionanilide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride typically involves the following steps:

    Formation of Propionanilide: The initial step involves the reaction of aniline with propionyl chloride to form propionanilide.

    Amination: The propionanilide is then subjected to nitration to introduce a nitro group at the para position, followed by reduction to convert the nitro group to an amino group.

    Piperidine Attachment: The final step involves the reaction of the amino-propionanilide with piperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reactants in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropionanilide, 4’-amino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces various amine derivatives.

Scientific Research Applications

1-Piperidinepropionanilide, 4’-amino-, hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.

    Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinepropanamide, N-(4-aminophenyl)-, hydrochloride
  • 4-Cyclopropyl-1-naphthalenamine hydrochloride

Uniqueness

1-Piperidinepropionanilide, 4’-amino-, hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and an aniline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

110393-32-3

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

N-(4-aminophenyl)-3-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C14H21N3O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11,15H2,(H,16,18);1H

InChI Key

IPGNNFYIRDEDNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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